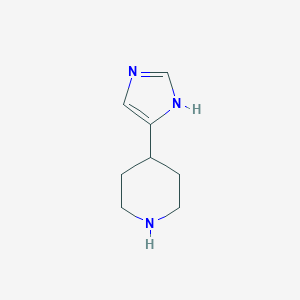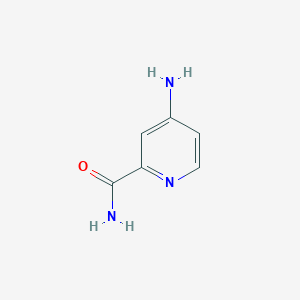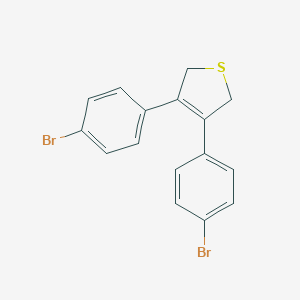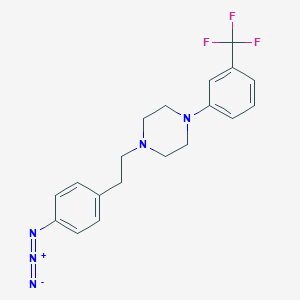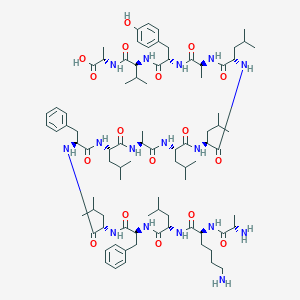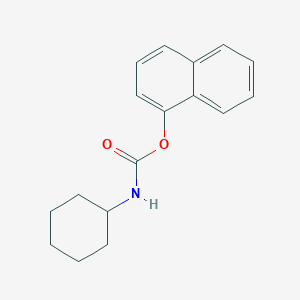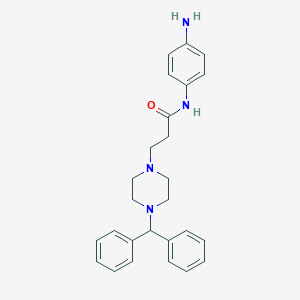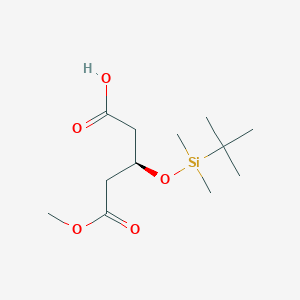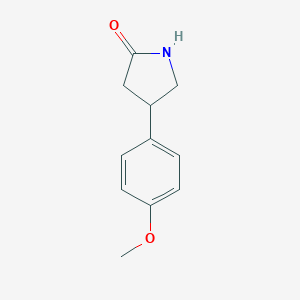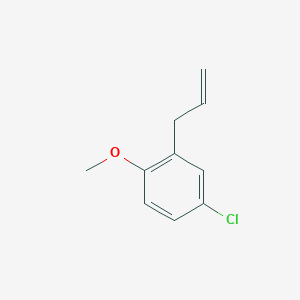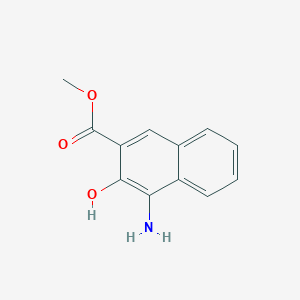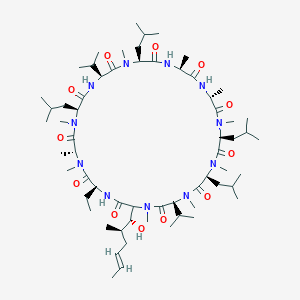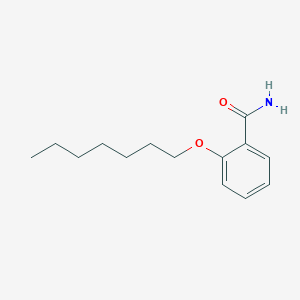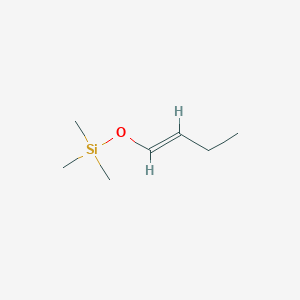
Silane, ((1E)-1-butenyloxy)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, ((1E)-1-butenyloxy)trimethyl-, also known as vinyltrimethylsilane, is a colorless liquid that is used in various industries such as electronics, pharmaceuticals, and coatings. Its chemical formula is C7H16OSi, and it has a molecular weight of 144.29 g/mol.
Mecanismo De Acción
Silane, ((1E)-1-butenyloxy)trimethyl-, acts as a crosslinking agent in the production of high-performance coatings. It reacts with other molecules to form a three-dimensional network of crosslinked polymers, which increases the strength and durability of the coating. In the electronics industry, it is used as a precursor for the production of silicon-based materials. It reacts with other silicon-based molecules to form a network of covalent bonds, which increases the electrical conductivity and stability of the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, ((1E)-1-butenyloxy)trimethyl-. However, studies have shown that exposure to silane compounds can cause respiratory and skin irritation. Inhalation of silane compounds can also cause pulmonary edema and bronchitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Silane, ((1E)-1-butenyloxy)trimethyl-, has several advantages and limitations for lab experiments. Its advantages include its high reactivity and versatility in various applications. Its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the research and development of silane, ((1E)-1-butenyloxy)trimethyl-. One direction is the exploration of its potential applications in the production of advanced materials such as nanocomposites and biomaterials. Another direction is the investigation of its potential use as a catalyst in organic synthesis reactions. Additionally, further research is needed to understand the toxicity and environmental impact of silane compounds and to develop safer handling and disposal methods.
Métodos De Síntesis
Silane, ((1E)-1-butenyloxy)trimethyl-, can be synthesized using different methods such as the Grignard reaction, hydrosilylation, and the Wacker process. The Grignard reaction involves the reaction of vinyl magnesium bromide with trimethylchlorosilane. Hydrosilylation involves the reaction of 1-butene with trimethylsilyl chloride, followed by hydrogenation. The Wacker process involves the oxidation of ethylene using palladium chloride and copper chloride catalysts.
Aplicaciones Científicas De Investigación
Silane, ((1E)-1-butenyloxy)trimethyl-, has various scientific research applications. It is used in the electronics industry as a precursor for the production of silicon-based materials. It is also used in the pharmaceutical industry as a building block for the synthesis of drugs. Additionally, it is used in the coatings industry as a crosslinking agent for the production of high-performance coatings.
Propiedades
Número CAS |
19980-23-5 |
|---|---|
Nombre del producto |
Silane, ((1E)-1-butenyloxy)trimethyl- |
Fórmula molecular |
C7H16OSi |
Peso molecular |
144.29 g/mol |
Nombre IUPAC |
[(E)-but-1-enoxy]-trimethylsilane |
InChI |
InChI=1S/C7H16OSi/c1-5-6-7-8-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
Clave InChI |
NVAHJJPKPHZWQT-VOTSOKGWSA-N |
SMILES isomérico |
CC/C=C/O[Si](C)(C)C |
SMILES |
CCC=CO[Si](C)(C)C |
SMILES canónico |
CCC=CO[Si](C)(C)C |
Otros números CAS |
19980-23-5 |
Sinónimos |
[(E)-1-Butenyloxy]trimethylsilane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



